molecular formula C27H46 B1626977 A'-Neo-22,29,30-trinorgammacerane CAS No. 51271-94-4

A'-Neo-22,29,30-trinorgammacerane

Cat. No. B1626977
CAS RN: 51271-94-4
M. Wt: 370.7 g/mol
InChI Key: WPKYQECPNNWDJY-TXOBOIHYSA-N
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Description

A’-Neo-22,29,30-trinorgammacerane , also known as 17α (H)-22,29,30-Trisnorhopane , is a chemical compound with the molecular formula C30H52. It belongs to the class of biogenic aliphatic hydrocarbons . Unfortunately, detailed information about its natural occurrence, biological sources, or ecological relevance is scarce.

Scientific Research Applications

  • Chemical Reactions and Structural Transformations : A study by Berti et al. (1971) discusses the chemical reactions involving A'-neogammacer-17(21)-ene oxide with boron trifluoride and hydrochloric acid, leading to structural rearrangements and the formation of compounds like 22,29,30-trisnor-17α-isopropyl-21-one. This research highlights the compound's reactivity and potential for various synthetic applications in chemistry (Berti, Bottari, Marsili, Morelli, & Mandelbaum, 1971).

  • Biological Interactions and Molecular Recognition : Although not directly related to A'-Neo-22,29,30-trinorgammacerane, studies on similar compounds, such as neomycin interacting with single-stranded RNA, provide insights into how similar molecules could interact at a molecular level, potentially impacting biological processes like mRNA stability and translation initiation (Xi, Gray, Kumar, & Arya, 2009).

  • Pharmaceutical and Therapeutic Research : Research by Peplow et al. (2003) on trichothecene mycotoxin production in Fusarium sporotrichioides involves the study of molecules structurally similar to A'-Neo-22,29,30-trinorgammacerane. Understanding these pathways can aid in the development of new therapeutic agents or agricultural fungicides (Peplow, Meek, Wiles, Phillips, & Beremand, 2003).

  • Gene Transfer and Genetic Engineering : Studies focusing on the use of the neo gene in various genetic engineering applications, such as in human cultured cells (Tao, Wilkinson, Stanbridge, & Berns, 1987), provide context for how components related to A'-Neo-22,29,30-trinorgammacerane might be used in biotechnological applications (Tao, Wilkinson, Stanbridge, & Berns, 1987).

properties

IUPAC Name

(3aR,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46/c1-23(2)14-8-16-25(4)20(23)13-18-27(6)22(25)11-10-21-24(3)15-7-9-19(24)12-17-26(21,27)5/h19-22H,7-18H2,1-6H3/t19-,20+,21-,22-,24+,25+,26-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPKYQECPNNWDJY-TXOBOIHYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CCC3(C2CCC4C3(CCC5C4(CCC5)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC[C@@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

A'-Neo-22,29,30-trinorgammacerane

CAS RN

51271-94-4
Record name A'-Neo-22,29,30-trinorgammacerane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051271944
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
A'-Neo-22,29,30-trinorgammacerane
Reactant of Route 2
A'-Neo-22,29,30-trinorgammacerane
Reactant of Route 3
A'-Neo-22,29,30-trinorgammacerane
Reactant of Route 4
A'-Neo-22,29,30-trinorgammacerane
Reactant of Route 5
A'-Neo-22,29,30-trinorgammacerane
Reactant of Route 6
A'-Neo-22,29,30-trinorgammacerane

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